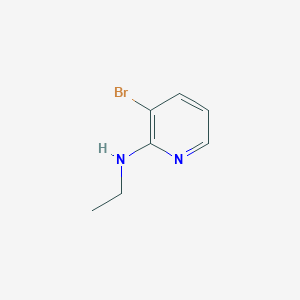

3-Bromo-N-ethylpyridin-2-amine

Description

BenchChem offers high-quality 3-Bromo-N-ethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-ethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNQFUAUZFXPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572494 | |

| Record name | 3-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468718-55-0 | |

| Record name | 3-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-N-ethylpyridin-2-amine

Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Bromo-N-ethylpyridin-2-amine, a key heterocyclic building block in contemporary drug discovery and development. We present a validated, two-step synthetic pathway commencing from the readily available 2-aminopyridine. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for researchers and scientists. Detailed experimental protocols are coupled with in-depth characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to ensure a self-validating and reproducible methodology.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their value stems from their ability to act as versatile hydrogen bond donors and acceptors, and their capacity for diverse functionalization. 3-Bromo-N-ethylpyridin-2-amine, in particular, serves as a crucial intermediate. The bromine atom at the 3-position provides a handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-ethylamino group at the 2-position modulates solubility and metabolic stability, and can participate in key binding interactions with biological targets. Understanding its synthesis is therefore of paramount importance for professionals in drug development.[1][2]

Recommended Synthetic Pathway

The most efficient and reliable synthesis of 3-Bromo-N-ethylpyridin-2-amine proceeds via a two-step sequence starting from 2-aminopyridine. This approach involves an initial regioselective bromination followed by a controlled N-ethylation.

Caption: Mechanism of the N-ethylation reaction.

Experimental Protocol: Synthesis of 3-Bromo-N-ethylpyridin-2-amine

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-amino-3-bromopyridine (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Base Addition: Add a suitable base, such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Stir the mixture for 30-60 minutes at this temperature to allow for complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

-

Ethylating Agent Addition: Add the ethylating agent, such as ethyl iodide (EtI, 1.1-1.2 eq), dropwise via a syringe, keeping the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any unreacted NaH.

-

Work-up and Extraction: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Bromo-N-ethylpyridin-2-amine.

Comprehensive Characterization

Affirming the identity and purity of the final compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Bromo-N-ethylpyridin-2-amine.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H6 | ~7.9-8.1 | dd | 1H | H-6 |

| Pyridine-H4 | ~7.4-7.6 | dd | 1H | H-4 |

| Pyridine-H5 | ~6.6-6.8 | dd | 1H | H-5 |

| NH | ~4.8-5.2 | br s | 1H | NH |

| -CH₂- | ~3.3-3.5 | q | 2H | N-CH₂CH₃ |

| -CH₃ | ~1.2-1.4 | t | 3H | N-CH₂CH₃ |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Pyridine-C2 | ~158 | C-NH | ||

| Pyridine-C6 | ~148 | C-6 | ||

| Pyridine-C4 | ~139 | C-4 | ||

| Pyridine-C5 | ~114 | C-5 | ||

| Pyridine-C3 | ~108 | C-Br | ||

| -CH₂- | ~39 | N-CH₂CH₃ | ||

| -CH₃ | ~15 | N-CH₂CH₃ |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Table 2: Key Infrared (IR) Absorption Bands

| Functional Group | **Wavenumber (cm⁻¹) ** | Appearance |

| N-H Stretch | 3350 - 3450 | Medium, sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium to strong |

| C=N, C=C Stretch (Pyridine ring) | 1550 - 1620 | Strong |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI-MS) is commonly used.

-

Expected Molecular Ion: For C₇H₉BrN₂, the exact mass is approximately 200.00 g/mol . The mass spectrum will show a protonated molecular ion peak [M+H]⁺ at m/z ≈ 201.

-

Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two major peaks for the molecular ion, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. These peaks ([M+H]⁺ and [M+2+H]⁺) will appear at m/z ≈ 201 and m/z ≈ 203, respectively, with a relative intensity ratio of approximately 1:1. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

Safety and Handling

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere. Ensure no water is present in the reaction setup.

-

Solvents: DMF and THF are flammable and should be handled with care. DMF is a potential teratogen.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide has detailed a reliable and well-characterized synthetic route to 3-Bromo-N-ethylpyridin-2-amine. By understanding the mechanistic principles behind each step—from the regioselectivity of electrophilic bromination to the controlled nucleophilic N-ethylation—researchers can confidently and safely produce this valuable building block. The comprehensive characterization data provided serves as a benchmark for validating the identity and purity of the final product, ensuring its suitability for downstream applications in pharmaceutical research and development.

References

-

Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances. Available at: [Link]

-

Cañibano, A., et al. (2012). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthetic Communications. Available at: [Link]

- Google Patents. (2014). Preparation method of 2-amino-3-bromopyridine. CN103664765A.

-

Pace, V., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal. Available at: [Link]

-

Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research. Available at: [Link]

-

Ahmad, Z., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

-

Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. Available at: [Link]

-

Powers, D. C., et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

Sources

Physicochemical properties of 3-Bromo-N-ethylpyridin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N-ethylpyridin-2-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Bromo-N-ethylpyridin-2-amine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical understanding, empirical data from analogous compounds, and validated experimental protocols for in-house characterization. We delve into the molecular identity, core physical properties, spectroscopic signature, and essential safety considerations. The causality behind experimental choices is explained, ensuring that the described protocols are scientifically robust and readily applicable.

Molecular Identity and Structural Framework

3-Bromo-N-ethylpyridin-2-amine, with the molecular formula C₇H₉BrN₂, is a substituted aminopyridine. Its structure incorporates a pyridine ring, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom at the 3-position and an ethylamino group at the 2-position. The bromine atom serves as a key functional handle for further synthetic transformations, such as cross-coupling reactions, while the aminopyridine core is a known pharmacophore in numerous biologically active molecules.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-N-ethylpyridin-2-amine | N/A |

| Synonyms | 3-Bromo-2-(ethylamino)pyridine | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.07 g/mol | [1] |

| CAS Number | 214977-39-6 | N/A |

The strategic placement of the bromo and ethylamino groups dictates the molecule's electronic and steric properties, which in turn influence its reactivity, binding interactions, and overall physicochemical profile.

Caption: Molecular structure and key functional groups.

Core Physicochemical Properties: A Data-Driven Analysis

A thorough understanding of physicochemical properties is paramount in drug discovery, influencing everything from formulation to pharmacokinetics.[2] While extensive experimental data for 3-Bromo-N-ethylpyridin-2-amine is not publicly available, we can infer a reliable profile from its structure and data on analogous compounds.

| Property | Value / Expected Profile | Rationale & Significance |

| Physical State | Colorless to light orange/yellow liquid or low-melting solid | Based on related compounds like 3-Bromo-2-methylpyridine which is a liquid. This impacts handling, storage, and formulation approaches. |

| Boiling Point | Predicted to be >200 °C | Based on the boiling point of 3-bromo-2-ethylpyridine (200-202 °C).[3] High boiling points are typical for polar, functionalized heterocycles of this molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform).[3] Limited solubility in water is expected. | The aromatic ring and ethyl group confer lipophilicity, while the nitrogen atoms provide some polarity. This dual nature is critical for membrane permeability and interaction with biological targets. |

| pKa (Predicted) | ~8.9 | A predicted pKa for the structurally similar 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine is 8.91.[4] The pKa dictates the ionization state at physiological pH (7.4), which profoundly affects solubility, absorption, and receptor binding. As a base, it will be protonated in acidic environments.[5] |

| Lipophilicity (LogP) | Predicted to be moderately lipophilic (XLogP ~2.0) | Based on predictions for the closely related 3-bromo-5-ethylpyridin-2-amine.[6] This value suggests a good balance between aqueous solubility and lipid membrane permeability, a key aspect of the "Rule of Five" for oral bioavailability.[7] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an empirical "fingerprint" of the molecule, confirming its identity and purity. The following data is derived from published synthesis and characterization studies.[1]

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying key functional groups.

-

Key Absorption: A characteristic peak is observed at 3428 cm⁻¹ .[1]

-

Interpretation: This absorption corresponds to the N-H stretching vibration of the secondary amine. The presence of this peak is a definitive indicator of the -NH-ethyl group. IR spectroscopy of amines typically shows N-H stretching in the 3400 to 3500 cm⁻¹ region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment, confirming the molecule's connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 1.23 | triplet (t) | 3H | -CH₃ | The methyl protons of the ethyl group, split by the adjacent methylene (-CH₂-) group. |

| 3.42 | quartet (q) | 2H | -NCH₂- | The methylene protons of the ethyl group, adjacent to the nitrogen and split by the methyl group. Their downfield shift is due to the deshielding effect of the nitrogen atom.[8] |

| 5.10 | broad singlet (s) | 1H | -NH- | The proton on the secondary amine. Broad signals are common for N-H protons due to quadrupole broadening and chemical exchange. |

| 6.58 | doublet of doublets (dd) | 1H | H-5 (Pyridine) | Pyridine ring proton at position 5. |

| 7.62 | doublet of doublets (dd) | 1H | H-4 (Pyridine) | Pyridine ring proton at position 4. |

| 8.08 | doublet of doublets (dd) | 1H | H-6 (Pyridine) | Pyridine ring proton at position 6. |

| Source: Adapted from literature data for 3-Bromo-2-(ethylamino)pyridine.[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

-

Observed Ions (m/z): 202, 204 [M+1]⁺.[1]

-

Interpretation: This result confirms the molecular weight of 201.07 g/mol . The presence of two major peaks of nearly equal intensity, separated by two mass units, is the characteristic isotopic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols for Physicochemical Profiling

To ensure scientific integrity and reproducibility, standardized protocols are essential for determining key physicochemical parameters.[2] The following section details validated, step-by-step methodologies.

Caption: General workflow for physicochemical profiling.

Protocol: pKa Determination via Spectrophotometric Titration

Causality: This method is selected because aminopyridines possess a strong chromophore (the pyridine ring) close to the ionization centers (the ring nitrogen and the exocyclic amine).[9] Protonation or deprotonation of these sites alters the electronic structure, leading to a measurable change in the UV-Vis absorbance spectrum as a function of pH.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Bromo-N-ethylpyridin-2-amine in a suitable organic solvent (e.g., DMSO).

-

Working Solution: Create a working solution by diluting the stock to a final concentration of 50-100 µM in a universal buffer system covering a wide pH range (e.g., pH 2 to 12).

-

Titration: Using an automated titrator, perform a pH titration from acidic to basic (or vice-versa).

-

Data Acquisition: At each discrete pH interval (e.g., 0.2 pH units), acquire a full UV-Vis spectrum (e.g., 210-400 nm).

-

Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is maximal) against pH. The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve represents the pKa.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for solubility determination due to its robustness and ability to measure true thermodynamic equilibrium solubility.[7] This is critical for preclinical development, as it reflects the maximum dissolved concentration under stable conditions.

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-Bromo-N-ethylpyridin-2-amine to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Result: The measured concentration is the thermodynamic solubility at that specific pH.

Stability and Safety Considerations

Authoritative Grounding: Safety and stability assessments are based on data from Safety Data Sheets (SDS) for structurally related compounds, such as 3-bromopyridine and other bromo-amino-pyridines. This approach provides a reliable, albeit extrapolated, safety profile.

Chemical Stability and Incompatibilities

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, like many aminopyridines, it may be sensitive to light and air over extended periods. Storage in a cool, dark place under an inert atmosphere (e.g., nitrogen) is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10] The basic nitrogen centers can react exothermically with strong acids.

Safety Profile and Handling

-

Hazard Classification: Based on analogous compounds, 3-Bromo-N-ethylpyridin-2-amine should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[13] Wash hands thoroughly after handling.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not empty into drains.[14]

Conclusion

3-Bromo-N-ethylpyridin-2-amine presents a physicochemical profile characteristic of a promising scaffold for drug discovery. Its predicted pKa, moderate lipophilicity, and the presence of a versatile synthetic handle in the bromine atom make it an attractive building block. The spectroscopic data provides a clear signature for its identification and quality control. While this guide offers a robust, data-driven overview, it is imperative that researchers perform direct experimental validation of these properties for any specific application to ensure the highest degree of scientific rigor and project success.

References

-

Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Expert Opinion on Drug Discovery. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-2-ethylpyridine. Available at: [Link]

-

Garekani, H. A., et al. (2012). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. Available at: [Link]

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Available at: [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. Available at: [Link]

-

Dyker, G., et al. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthesis. Available at: [Link]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Available at: [Link]

-

PubChem. (n.d.). 3-bromo-N-ethylpent-1-en-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Wang, L., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (2012). 3-Bromo-pyridin-2-amine. PubMed. Available at: [Link]

-

PubChemLite. (n.d.). 3-bromo-5-ethylpyridin-2-amine (C7H9BrN2). Available at: [Link]

-

PubChem. (n.d.). 3-bromo-N-ethyl-N-methylbutan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Korkmaz, S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 3-Bromopyridine. Available at: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

-

PubChem. (n.d.). 3-bromo-N-(5-phenyl-2-pyridinyl)pyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-bromo-N-(5-methyl-3-pyridinyl)pyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Fluorochem. (n.d.). 3-Bromo-N-methylpyridin-2-amine. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-3-bromopyridine. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Available at: [Link]

-

PubChem. (n.d.). 3-Bromopentan-2-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-ethylpyridine: Structure, Properties, Uses, Safety Data & Supplier China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]

- 4. 3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine | 99516-14-0 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - 3-bromo-5-ethylpyridin-2-amine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Bromo-N-ethylpyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-N-ethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific data for this exact compound, this document synthesizes information from closely related analogs and established chemical principles to offer a robust resource for researchers.

Chemical Identity and Nomenclature

The precise compound, 3-Bromo-N-ethylpyridin-2-amine, is a distinct chemical entity. While a specific CAS number for this molecule is not readily found in major chemical databases, its identity is unambiguously defined by its structure.

IUPAC Name: 3-Bromo-N-ethylpyridin-2-amine

Molecular Structure:

Caption: Molecular structure of 3-Bromo-N-ethylpyridin-2-amine.

For comparative purposes, the closely related compound 3-bromo-N-methylpyridin-2-amine is assigned the CAS Number 214977-38-5 [1][2]. Another related molecule, 3-bromo-n-ethyl-n-methylpyridin-2-amine , has the CAS Number 1248421-54-6 [3][4]. Researchers investigating the ethyl analog should be mindful of these distinct identifiers for related structures.

Physicochemical Properties (Predicted and Analog-Based)

Direct experimental data for 3-Bromo-N-ethylpyridin-2-amine is scarce. Therefore, the following table summarizes key physicochemical properties based on computational predictions and data from its close structural analogs.

| Property | Value (3-Bromo-N-ethylpyridin-2-amine) | Value (3-Bromo-N-methylpyridin-2-amine) |

| Molecular Formula | C7H9BrN2 | C6H7BrN2 |

| Molecular Weight | 201.07 g/mol | 187.04 g/mol [1] |

| Boiling Point | Predicted: ~250-270 °C | Not available |

| Melting Point | Not available | Not available |

| LogP (predicted) | ~2.5 | ~2.1 |

| pKa (predicted) | ~4.5 (pyridinium ion) | ~4.6 (pyridinium ion) |

Synthesis Strategies

The synthesis of 3-Bromo-N-ethylpyridin-2-amine can be logically approached through the N-alkylation of the parent amine, 3-bromopyridin-2-amine. This precursor is commercially available.

Proposed Synthetic Route: Reductive Amination

A robust and widely applicable method for the synthesis of N-ethyl amines is reductive amination. This two-step, one-pot procedure involves the reaction of a primary amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding secondary amine.

Caption: Proposed synthetic workflow for 3-Bromo-N-ethylpyridin-2-amine via reductive amination.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on standard reductive amination methods and should be optimized for specific laboratory conditions.

Materials:

-

3-Bromopyridin-2-amine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridin-2-amine (1.0 equivalent).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Aldehyde: Add acetaldehyde (1.1 equivalents) to the solution.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Bromo-N-ethylpyridin-2-amine.

Applications in Research and Drug Development

Substituted 2-aminopyridines are a cornerstone in medicinal chemistry due to their prevalence in biologically active molecules. The unique electronic and structural features of the 3-bromo-2-aminopyridine scaffold make it a valuable building block for the synthesis of more complex molecules.

The bromo-substituent at the 3-position serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the pyridine core to optimize biological activity.

The N-ethyl group can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Conclusion

While specific experimental data for 3-Bromo-N-ethylpyridin-2-amine remains limited in the public domain, its synthesis and properties can be reliably inferred from established chemical principles and data from closely related analogs. The synthetic route outlined in this guide provides a practical approach for its preparation. The structural motifs present in this molecule make it a promising candidate for further investigation in the fields of organic synthesis and medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents.

References

-

Sunway Pharm Ltd. 3-bromo-N-methylpyridin-2-amine - CAS:214977-38-5. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Amino-3-bromopyridine: A Surrogate for 3-Bromo-N-ethylpyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-amino-3-bromopyridine, serving as a structurally representative surrogate for the target molecule, 3-Bromo-N-ethylpyridin-2-amine, for which crystallographic data is not publicly available. The shared 3-bromo-2-aminopyridine core makes this analysis highly relevant for researchers, scientists, and drug development professionals working with this class of compounds. This guide delves into the synthesis, spectroscopic characterization, and a detailed examination of the single-crystal X-ray diffraction data of 2-amino-3-bromopyridine. Particular emphasis is placed on the elucidation of intermolecular interactions that govern the supramolecular assembly in the solid state.

Introduction

2-Aminopyridine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, owing to their diverse biological activities and applications in the synthesis of more complex molecular architectures. The introduction of a bromine substituent at the 3-position and N-alkylation of the amino group, as in 3-Bromo-N-ethylpyridin-2-amine, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.

A thorough understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating these intricate structures. Although the crystal structure for 3-Bromo-N-ethylpyridin-2-amine has not been reported, the crystal structure of the parent compound, 2-amino-3-bromopyridine (CCDC Number: 868125), provides invaluable insights into the foundational molecular geometry and intermolecular interactions inherent to this scaffold.[1] This guide will, therefore, utilize the crystallographic data of 2-amino-3-bromopyridine to provide a robust framework for understanding the structural characteristics of its N-ethyl derivative.

Synthesis and Spectroscopic Characterization

The synthesis of 2-amino-3-bromopyridine is typically achieved through the direct bromination of 2-aminopyridine.[2][3] The reaction requires careful control of temperature and the rate of bromine addition to achieve selective mono-bromination at the electron-rich 3-position.

Experimental Protocol: Synthesis of 2-amino-3-bromopyridine

-

Dissolve 2-aminopyridine in a suitable organic solvent, such as acetic acid.[2]

-

Slowly add a solution of bromine in the same solvent dropwise, maintaining the temperature below 10°C.[2][3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period.

-

Neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a neutral pH.[2]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-3-bromopyridine.

Spectroscopic Characterization

The identity and purity of the synthesized 2-amino-3-bromopyridine can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants will be consistent with the 3-bromo-substituted pyridine ring.

-

¹³C NMR spectroscopy will display the expected number of signals for the carbon atoms in the molecule, with the carbon atom attached to the bromine atom showing a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹.

-

Bands corresponding to C=C and C=N stretching vibrations of the pyridine ring will also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.[1]

-

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals of 2-amino-3-bromopyridine suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent.

Experimental Workflow for Crystal Structure Determination

Crystallographic Data for 2-amino-3-bromopyridine

The following table summarizes the key crystallographic data for 2-amino-3-bromopyridine, obtained from the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Value |

| CCDC Number | 868125[1] |

| Empirical Formula | C₅H₅BrN₂ |

| Formula Weight | 173.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.356(2) |

| b (Å) | 13.921(3) |

| c (Å) | 5.8910(12) |

| α (°) | 90 |

| β (°) | 108.78(3) |

| γ (°) | 90 |

| Volume (ų) | 649.1(3) |

| Z | 4 |

| R-factor (%) | 3.9 |

Molecular and Supramolecular Structure

Molecular Geometry

The molecular structure of 2-amino-3-bromopyridine reveals a planar pyridine ring. The exocyclic amino group lies nearly coplanar with the aromatic ring, facilitating electronic communication between the nitrogen lone pair and the π-system of the ring. The C-Br bond length and the bond angles within the pyridine ring are consistent with those observed in other brominated pyridine derivatives.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-amino-3-bromopyridine is dominated by a network of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while the pyridyl nitrogen atom of an adjacent molecule serves as the acceptor. This results in the formation of centrosymmetric dimers, which are a common supramolecular motif in 2-aminopyridine derivatives.

These dimers are further linked into a three-dimensional network through weaker C-H···Br and π-π stacking interactions. The interplay of these non-covalent interactions dictates the overall packing of the molecules in the crystal lattice, influencing the material's physical properties such as melting point and solubility.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 2-amino-3-bromopyridine, serving as a valuable model for the structurally related 3-Bromo-N-ethylpyridin-2-amine. The synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis have been discussed in detail. The elucidation of the molecular geometry and the intricate network of intermolecular hydrogen bonds, along with other non-covalent interactions, provides fundamental insights into the solid-state behavior of this important class of compounds. This information is crucial for researchers in the fields of medicinal chemistry and materials science for the rational design and development of new molecules with tailored properties.

References

- Google Patents. (n.d.). Preparation method of 2-amino-3-bromopyridine.

-

Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-Amino-3-bromopyridine, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-bromopyridine. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Substituted 2-Aminopyridines

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-N-ethylpyridin-2-amine

The 2-aminopyridine scaffold is a privileged pharmacophore, forming the core of numerous bioactive small molecules and approved pharmaceutical agents.[1][2][3][4] Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in modern drug discovery. The strategic introduction of substituents onto this core structure allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target affinity. This guide focuses on a particularly valuable, yet nuanced, building block: 3-Bromo-N-ethylpyridin-2-amine .

The presence of three distinct functional elements—the pyridine ring, a secondary amine, and a bromine atom—confers a complex and highly versatile reactivity profile. The bromine atom at the 3-position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, while the N-ethyl group at the 2-amino position modulates the compound's lipophilicity and steric profile. Understanding the interplay between these groups is critical for researchers, scientists, and drug development professionals seeking to leverage this molecule's full potential. This document provides a comprehensive analysis of the stability and reactivity of 3-Bromo-N-ethylpyridin-2-amine, offering field-proven insights and detailed experimental protocols to guide its effective use in synthesis and drug development workflows.

Molecular Profile and Physicochemical Properties

The unique arrangement of electron-donating (amino) and electron-withdrawing (bromo) groups on the electron-deficient pyridine ring dictates the molecule's overall chemical behavior.

Caption: Molecular structure of 3-Bromo-N-ethylpyridin-2-amine.

Table 1: Physicochemical Properties of 3-Bromo-N-ethylpyridin-2-amine

| Property | Value | Source/Note |

| Molecular Formula | C₇H₉BrN₂ | Calculated |

| Molecular Weight | 201.07 g/mol | Calculated |

| Appearance | Likely off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents (DMSO, DCM, MeOH) | Inferred from general aminopyridine behavior |

| pKa (Conjugate Acid) | ~3-5 | Estimated based on substituted 2-aminopyridines[5] |

Stability Profile: Storage, Handling, and Degradation Pathways

The stability of 3-Bromo-N-ethylpyridin-2-amine is generally robust under standard laboratory conditions, but its susceptibility to degradation increases under specific environmental stresses.

Thermal Stability: The compound is expected to be stable at ambient and moderately elevated temperatures (up to 50-60 °C) for short periods. However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive reagents, can lead to decomposition.[6]

Photostability: Aromatic amines and bromoarenes can be sensitive to UV light. It is recommended to store the compound in amber vials or protected from direct light to prevent potential photodecomposition reactions, which could involve radical mechanisms or C-Br bond cleavage.

pH Sensitivity and Hydrolytic Stability: In strongly acidic solutions, the pyridine nitrogen and the exocyclic amine will be protonated, increasing water solubility but generally remaining stable against hydrolysis. Under strongly basic conditions, particularly at elevated temperatures, the potential for base-catalyzed degradation or side reactions increases. The compound is largely stable in neutral aqueous media.

Oxidative and Reductive Stability: The aminopyridine moiety can be susceptible to oxidation, potentially leading to the formation of N-oxides or colored byproducts. Strong oxidizing agents should be avoided during workup and storage. Conversely, the bromo-substituent can be removed under certain reductive conditions (e.g., catalytic hydrogenation), a factor to consider in multi-step syntheses.

Potential Degradation Pathways: While specific degradation pathways for this molecule are not extensively documented, logical pathways can be inferred from related structures.[7][8][9]

-

Oxidative Degradation: Reaction with atmospheric oxygen or other oxidants could lead to the formation of N-oxides or oligomeric impurities.

-

Ring Opening: Under harsh conditions (e.g., high heat, presence of certain metals), the pyridine ring itself can undergo cleavage.[7]

-

Debromination: Reductive environments can lead to the loss of the bromine atom, yielding N-ethylpyridin-2-amine.

Recommended Storage: For optimal long-term stability, 3-Bromo-N-ethylpyridin-2-amine should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Reactivity Analysis: A Molecule of Three Minds

The reactivity of 3-Bromo-N-ethylpyridin-2-amine is a composite of its three key components: the electron-donating amino group, the electron-withdrawing and synthetically versatile bromo group, and the intrinsically electron-deficient pyridine ring.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Causality Behind Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. The inert atmosphere is crucial to prevent catalyst oxidation and deactivation.

-

Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst and prevents oxidative side reactions.

-

Aqueous Co-solvent: The presence of water often accelerates the reaction by aiding in the dissolution of the base and facilitating the hydrolysis of intermediates in the catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of the C-Br bond, a powerful method for constructing new C-N bonds with a wide range of primary and secondary amines.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask, add 3-Bromo-N-ethylpyridin-2-amine (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., Xantphos, 0.05 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv).

-

Inerting: Seal the flask and cycle between vacuum and an inert atmosphere (argon) three times.

-

Reagent Addition: Under the inert atmosphere, add the desired amine (1.2 equiv) followed by a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C. The optimal temperature depends on the reactivity of the coupling partners.

-

Monitoring: Track the disappearance of the starting material using TLC or LC-MS. Reactions typically run for 4-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography to yield the desired aminated product.

Trustworthiness Through Self-Validation:

-

Ligand Choice (Xantphos): Buchwald-Hartwig reactions are highly dependent on the choice of phosphine ligand. Xantphos is a common choice for aryl bromides due to its wide bite angle, which promotes the crucial reductive elimination step and stabilizes the catalytic intermediates.

-

Base Choice (NaOt-Bu): A strong base is required to deprotonate the incoming amine, making it a more effective nucleophile in the catalytic cycle. Sterically hindered bases like sodium t-butoxide are used to minimize competitive side reactions.

Conclusion: A Versatile Scaffold for Innovation

3-Bromo-N-ethylpyridin-2-amine is a strategically designed building block that offers a powerful combination of stability and versatile reactivity. Its stability under standard conditions makes it a reliable component in multi-step synthetic campaigns, while its distinct reactivity sites—the C-Br bond for cross-coupling, the nucleophilic secondary amine for derivatization, and the activated pyridine ring—provide medicinal chemists with a rich platform for molecular exploration. A thorough understanding of its reactivity profile, as detailed in this guide, is paramount for unlocking its full potential in the development of next-generation therapeutics.

References

- Vertex. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.

- Wikipedia. (n.d.). 2-Aminopyridine.

- Wikipedia. (n.d.). 2-Bromopyridine.

- Xiong, H., & Hoye, A. T. (2022). Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Synlett, 33, 371–375.

- ChemistryViews. (2024). 2-Aminopyridines Made from Bench-Stable Reagents.

- PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.

- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.

- ChemicalBook. (n.d.). 3-BROMO-N-ETHYL-N-METHYLPYRIDIN-2-AMINE | 1248421-54-6.

- ChemicalBook. (n.d.). 3-bromo-n-ethyl-n-methylpyridin-2-amine.

- Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-5.

- PubChemLite. (n.d.). 3-bromo-5-ethylpyridin-2-amine (C7H9BrN2).

- Lee, E. Y., & Lee, K. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(7), 3330-3333.

- Baran, M., et al. (2014). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. Medicinal Chemistry, 10(2), 144-53.

- Filo. (2025). Reaction when 3 bromo pyridine is heated with NaNH2.

- NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

- ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.

- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Wikipedia. (n.d.). 3-Bromopyridine.

- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.

- ResearchGate. (2025). Thermal degradation of primary amines blended with N,N‐dimethylethanolamine in post‐combustion carbon capture.

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. 2-Aminopyridines Made from Bench-Stable Reagents - ChemistryViews [chemistryviews.org]

- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. forcetechnology.com [forcetechnology.com]

The Enduring Scaffold: A Technical Guide to Substituted 2-Aminopyridines in Modern Drug Discovery

Foreword: The Unsung Hero of Medicinal Chemistry

In the vast and ever-expanding universe of heterocyclic chemistry, the 2-aminopyridine scaffold stands as a testament to the power of a simple, yet profoundly versatile, molecular framework. Often considered an "unsung hero in drug discovery," this privileged structure is a cornerstone in the design and synthesis of a multitude of biologically active molecules.[1][2] Its inherent electronic properties, coupled with the strategic placement of a nucleophilic amino group, provide a unique and highly adaptable platform for the development of targeted therapeutics. This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted 2-aminopyridines, offering field-proven insights into the causality behind experimental choices and the logic of their therapeutic applications.

The significance of the 2-aminopyridine moiety is underscored by its presence in a number of FDA-approved drugs, spanning a wide range of therapeutic areas. From the anti-inflammatory actions of Piroxicam and Tenoxicam to the targeted anticancer therapy of Crizotinib, the 2-aminopyridine core has consistently demonstrated its value as a pharmacophore.[3][4][5] This guide will delve into the synthetic strategies that have enabled the creation of these and other novel derivatives, explore their diverse biological activities, and elucidate the key structural features that govern their therapeutic efficacy.

I. The Synthetic Arsenal: Crafting Substituted 2-Aminopyridines

The synthetic accessibility of the 2-aminopyridine scaffold is a key driver of its widespread use in drug discovery. A diverse array of synthetic methodologies, from classical condensation reactions to modern transition-metal-catalyzed cross-couplings, allows for the precise and efficient introduction of a wide range of substituents.

Foundational Syntheses: Classical Approaches

Historically, the synthesis of 2-aminopyridines relied on methods such as the Chichibabin amination, which involves the direct amination of pyridine with sodium amide. While historically significant, this method often suffers from harsh reaction conditions and limited functional group tolerance.[6] A more versatile classical approach involves the substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring with an amine.[7]

The Rise of Multicomponent Reactions (MCRs): Efficiency and Diversity

Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of highly functionalized 2-aminopyridines in a single step.[8][9] These reactions, by their very nature, allow for the rapid generation of diverse chemical libraries, which is invaluable in the early stages of drug discovery.

This protocol outlines a solvent-free, catalyst-free, four-component reaction for the synthesis of 2-aminopyridine derivatives.

-

Materials:

-

Substituted acetophenone (0.1 mol)

-

Malononitrile (0.1 mol)

-

Substituted aldehyde (0.1 mol)

-

Ammonium carbonate (0.1 mol)

-

-

Procedure:

-

In a round-bottom flask, combine the substituted acetophenone, malononitrile, substituted aldehyde, and ammonium carbonate.

-

Heat the reaction mixture with stirring. The optimal temperature may vary depending on the specific substrates but is typically in the range of 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add water to the solidified mixture and stir to break up the solid.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminopyridine derivative.

-

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry. The melting point of the recrystallized product should be sharp and consistent.

Modern Marvels: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of substituted 2-aminopyridines, offering milder reaction conditions, broader substrate scope, and greater control over regioselectivity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful tool for the formation of C-N bonds and is widely used in the synthesis of 2-aminopyridine derivatives.[7][10]

This protocol describes a general procedure for the palladium-catalyzed amination of 2-bromopyridine with an aniline derivative.

-

Materials:

-

2-Bromopyridine (1.0 mmol)

-

Substituted aniline (1.2 mmol)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (0.03 mmol)

-

Xantphos (0.06 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add 2-bromopyridine, the substituted aniline, PdCl2(PPh3)2, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-aminopyridine.

-

-

Causality and Self-Validation: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields. The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and generate the active catalyst. The reaction should be carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation. The purity and identity of the product must be confirmed by NMR and mass spectrometry.

II. Therapeutic Frontiers: The Diverse Biological Activities of 2-Aminopyridines

The 2-aminopyridine scaffold is a chameleon in the world of medicinal chemistry, capable of interacting with a wide range of biological targets. This versatility has led to the development of 2-aminopyridine derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antiviral activities.[4][11][12]

Conquering Cancer: 2-Aminopyridines as Kinase Inhibitors

A significant number of 2-aminopyridine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[13][14]

Crizotinib (Xalkori®): A Paradigm of Targeted Therapy

Crizotinib is a prime example of a successful 2-aminopyridine-based kinase inhibitor.[5][15] It is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, and is approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[15] The 2-aminopyridine core of crizotinib forms crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.[5]

Table 1: Anticancer Activity of Representative 2-Aminopyridine Derivatives

| Compound | Target Kinase | Cancer Cell Line | IC50 (nM) | Reference(s) |

| Crizotinib | ALK, c-Met | H3122 (NSCLC) | 24 | [15] |

| Compound 29 | CDK8 | HCT-116 (Colon) | 46 | [16] |

| Compound 21b | JAK2 | HEL (Erythroleukemia) | 9 | [13] |

| Compound 8e | CDK9/HDAC1 | MV-4-11 (Leukemia) | 88.4 (CDK9) | [17] |

| MR3278 | PI3Kδ | MOLM-16 (AML) | 30 | [12] |

Quelling Inflammation: The Legacy of Oxicams

The oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes Piroxicam and Tenoxicam, features a 2-aminopyridine moiety.[4][18] These drugs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[18]

The industrial synthesis of Piroxicam typically starts from saccharin.

-

N-Methylation of Saccharin: Saccharin is reacted with a methylating agent to form N-methylsaccharin.

-

Reaction with Methyl Chloroacetate: N-methylsaccharin is then reacted with methyl chloroacetate.

-

Base-Catalyzed Rearrangement: The resulting intermediate undergoes a base-catalyzed Dieckmann-like condensation to form the methyl ester of the benzothiazine core.

-

Amidation with 2-Aminopyridine: Finally, the methyl ester is reacted with 2-aminopyridine at elevated temperatures to yield Piroxicam.

Neuroprotection and Beyond: Emerging Applications

The therapeutic potential of 2-aminopyridines extends beyond cancer and inflammation. Derivatives have shown promise as neuroprotective agents, with some compounds exhibiting activity in models of Alzheimer's and Parkinson's diseases. Additionally, the scaffold has been explored for its antiviral and antibacterial properties.[11]

III. Decoding the Blueprint: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For 2-aminopyridine derivatives, SAR studies have provided invaluable insights into the key structural features that govern their biological activity.[4][12]

The Privileged Core: The Role of the 2-Aminopyridine Scaffold

The 2-aminopyridine core itself plays a crucial role in the biological activity of many derivatives. The pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor. This dual functionality allows the scaffold to form key interactions with biological targets, such as the hinge region of kinases.[5]

The Impact of Substituents: Fine-Tuning Activity and Selectivity

The nature and position of substituents on the 2-aminopyridine ring have a profound impact on the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

-

Substitution at the 5-position: In many kinase inhibitors, substitution at the 5-position of the pyridine ring with a larger, often aromatic or heteroaromatic group, can lead to increased potency by accessing deeper hydrophobic pockets in the active site.[13]

-

Modification of the Amino Group: N-alkylation or N-arylation of the 2-amino group can modulate the hydrogen bonding capacity and steric profile of the molecule, influencing its binding affinity and selectivity.

-

Other Ring Positions: Substitutions at the 3-, 4-, and 6-positions can also be used to fine-tune the electronic properties and conformation of the molecule, as well as to improve its physicochemical properties, such as solubility and metabolic stability.

A review of pyridine derivatives with antiproliferative activity found that the presence and positions of -OMe, -OH, -C=O, and -NH2 groups enhanced their activity, while halogen atoms or bulky groups tended to decrease it.[4]

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative structure-activity relationship (QSAR) studies provide a more quantitative framework for understanding SAR by correlating the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.[8] 2D and 3D-QSAR models have been successfully applied to 2-aminopyridine derivatives to guide the design of more potent inhibitors of various targets, including Janus kinase 2 (JAK2) and c-Jun N-terminal kinases (JNK).[9][13] These studies have highlighted the importance of descriptors such as connectivity indices, HOMO/LUMO energies, and dipole moments in determining the biological activity of these compounds.[8]

IV. Conclusion: An Enduring Legacy and a Bright Future

The substituted 2-aminopyridine scaffold has undeniably carved out a significant niche in the landscape of medicinal chemistry. Its synthetic tractability, coupled with its remarkable ability to interact with a diverse array of biological targets, has cemented its status as a privileged structure in drug discovery. From established blockbusters to promising clinical candidates, the 2-aminopyridine core continues to provide a fertile ground for the development of novel therapeutics. As our understanding of disease biology deepens and our synthetic methodologies become more sophisticated, the "unsung hero" of medicinal chemistry is poised to play an even more prominent role in the development of the next generation of life-saving medicines.

References

- Benzenine, D., Kibou, Z., Aissaoui, N., Choukchou-Braham, N., Miloudi, M., & Gomba, G. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Chemistry Proceedings, 2(1), 28.

- Ma, L., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, H. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 43, 116269.

- Cui, J. J., Tran-Dube, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Kath, J. C. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.

- BenchChem. (2025).

- Xie, J. H., & Hu, Y. Z. (2003). Synthesis of tenoxicam, a nonsteroidal antiinflammatory drug. Chinese Pharmaceutical Journal, 38(11), 879-881.

- Binder, D., Hromatka, O., Geissler, F., Schmied, K., Noe, C. R., Biedermann, J., ... & Schrolnberger, H. (1987). Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen. Journal of Medicinal Chemistry, 30(4), 678-682.

- ChemicalBook. (2020). Piroxicam synthesis. ChemicalBook.

- Orie, K. J., & Duru, C. E. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 19-26.

- Lombardino, J. G. (1981). U.S. Patent No. 4,289,879. Washington, DC: U.S.

- Zhang, Y., Liu, H., Ma, L., Wang, Y., & Li, Y. (2022). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8783-8800.

- Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.

- GPATINDIA. (2020). PIROXICAM Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses.

- Villa Reyna, A. L., Perez Velazquez, M., González-Félix, M. L., & Leyva Peralta, M. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(3), 1735.

- Anderson, K. W., & Buchwald, S. L. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Organic Letters, 7(18), 4153-4155.

- Xu, F., Chen, J., Xie, X., Zhang, H., & Zhang, Y. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2206-2212.

- Zhou, Y., Wang, Y., Liu, Y., Li, Y., & Wang, Q. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129152.

- ResearchGate. (n.d.). Synthesis of piroxicam prodrugs 3(a–e) DCC—N,N,-dicyclohexylcarbodiimide, DCM—dichloromethane.

- Iqbal, S., Siddiqui, H. L., Ashraf, M., & Chohan, Z. H. (2014). Synthesis of 2-aminopyrimidine derivatives and their evaluation as β-glucuronidase inhibitors: in vitro and in silico studies. Molecules, 19(11), 17786-17800.

- Shaban, M. A., El-Sayed, M. A., & El-Sherbeny, M. A. (2022). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Omega, 7(40), 35836-35846.

- Nouali, F., Kibou, Z., Boukoussa, B., Hamacha, R. B., Attar, T., & Choukchou-Braham, N. (2016). A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. Journal of Chemical and Pharmaceutical Research, 8(8), 844-850.

- Wang, X., & Liu, X. (2015).

- ResearchGate. (n.d.). Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine....

- Kibou, Z., Aissaoui, N., Daoud, I., Benzenine, D., Choukchou-Braham, N., & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465.

- Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.

- Wang, C., Li, X., & Li, Y. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry–An Asian Journal, 17(9), e202200083.

- Antonchick, A. P., & Suyama, T. L. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(21), 5944-5947.

- Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.

- Chekanov, M. O., Ostrynska, O. V., Tarnavskyi, S. S., Synyugin, A. R., Briukhovetska, N. V., Bdzhola, V. G., ... & Yarmoluk, S. M. (2014). Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-646.

- Yan, Y., Zhang, X., Xiao, Y., Shen, X., Jian, Y., Wang, Y., ... & Liu, X. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13086-13101.

- BenchChem. (2025). The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of. BenchChem.

- Al-Ostoot, F. H., & Al-Ansi, T. N. (2023). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. Results in Chemistry, 5, 100812.

- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

- ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.

- Littke, A. F., & Fu, G. C. (2000). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 65(19), 6343-6346.

- ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested....

- Lee, S. H., & Kim, J. H. (2006). U.S.

- Kibou, Z., Aissaoui, N., Daoud, I., Benzenine, D., Choukchou-Braham, N., & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465.

- International Journal of Novel Research and Development. (2021). Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD, 6(5), a362-a370.

- El-Sayed, N. S., & El-Bendary, E. R. (2012).

- Shaban, S. M., Eltamany, E. H., Boraei, A. T., & Nafie, M. S. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(43), 40598-40616.

- ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.

- Zhou, S. F., & Li, G. (2005). Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. Pharmaceutical Research, 22(10), 1645-1657.

- Yap, C. W., Li, Z. R., & Chen, Y. Z. (2011). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. International Journal of Molecular Sciences, 12(12), 8625-8643.

- ResearchGate. (n.d.). (PDF) The role of quantitative structure—Activity relationships (QSAR) in biomolecular discovery.

- Enamine. (n.d.). FDA approved Drugs Collection. Enamine.

Sources

- 1. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 15. brimr.org [brimr.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Therapeutic Potential of 3-Bromo-N-ethylpyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the potential biological activities of 3-bromo-N-ethylpyridin-2-amine and its derivatives, offering a technical resource for researchers, scientists, and professionals engaged in drug development. By synthesizing current knowledge and established experimental protocols, this document aims to illuminate the therapeutic promise of this chemical scaffold and provide a framework for its further investigation.

Introduction: The Emerging Significance of Aminopyridines in Medicinal Chemistry

The pyridine nucleus is a cornerstone in the architecture of numerous biologically active compounds, including a multitude of approved pharmaceuticals. Within this broad class, 2-aminopyridine derivatives have garnered significant attention for their diverse pharmacological profiles, which encompass anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom at the 3-position of the pyridine ring, coupled with N-alkylation of the amino group, as seen in 3-bromo-N-ethylpyridin-2-amine, presents a unique scaffold with the potential for multifaceted biological engagement. The bromine substituent not only influences the electronic properties of the pyridine ring but also provides a handle for further synthetic diversification through cross-coupling reactions, making it an attractive starting point for structure-activity relationship (SAR) studies.[1]

This guide will delve into the known and potential biological activities of derivatives of this core structure, with a focus on their potential as kinase inhibitors for cancer therapy and as novel antimicrobial agents. We will explore the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies for 3-Bromo-N-ethylpyridin-2-amine Derivatives

The synthesis of 3-bromo-N-ethylpyridin-2-amine derivatives typically begins with the bromination of a suitable 2-aminopyridine precursor. A general and efficient method involves the reaction of 2-aminopyridine with N-Bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) to achieve regioselective bromination at the 3-position.[1] Subsequent N-ethylation of the amino group can be accomplished through various standard alkylation procedures.

A representative synthetic approach is outlined below:

Protocol: Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines[2]

This protocol describes a general method for the synthesis of N-substituted 3-bromo-2-aminopyridines.

Step 1: Bromination of 2-Aminopyridine

-